molecular formula C6H14O3<br>CH3CH2OCH2CH2OCH2CH2OH<br>C6H14O3 B124667 Ethoxyethoxyethanol CAS No. 111-90-0

Ethoxyethoxyethanol

Cat. No. B124667
CAS RN: 111-90-0
M. Wt: 134.17 g/mol
InChI Key: XXJWXESWEXIICW-UHFFFAOYSA-N
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Description

Ethoxyethoxyethanol, also known under many trade names, is an organic compound with the formula CH3CH2OCH2CH2OCH2CH2OH . It is a colorless liquid and a popular solvent for commercial applications .


Synthesis Analysis

Ethoxyethoxyethanol is produced by the ethoxylation of ethanol . This process involves the reaction of ethylene oxide with ethanol .


Molecular Structure Analysis

The molecular formula of Ethoxyethoxyethanol is C6H14O3 . Its average mass is 134.174 Da and its monoisotopic mass is 134.094299 Da .


Chemical Reactions Analysis

The primary chemical reaction involved in the production of Ethoxyethoxyethanol is the ethoxylation of ethanol . This process involves the reaction of ethylene oxide with ethanol .


Physical And Chemical Properties Analysis

Ethoxyethoxyethanol is a colorless liquid with a molecular formula of C6H14O3 . It has a melting point of -76 °C and a boiling point ranging from 196 to 202 °C . It is also known to have a flash point of 96 °C and an autoignition temperature of 204 °C .

Scientific Research Applications

Inhalation Teratogenicity in Rats

A study by Nelson et al. (1984) evaluated the inhalation teratogenicity of several solvents, including 2-(2-ethoxyethoxy)ethanol, in rats. The research demonstrated that 2-(2-ethoxyethoxy)ethanol did not exhibit maternal or embryotoxic effects under the conditions of the study, in contrast to shorter alkyl chained glycol ethers which showed greater embryotoxicity (Nelson et al., 1984).

Absorption Through Human Skin

Wilkinson and Williams (2002) investigated the absorption of glycol ethers, including 2-ethoxyethanol (EE), through human skin. Their study concluded that the absorption rates of undiluted solvents in finite doses exceeded those measured with aqueous solutions, suggesting an influence of the solvent's physical state on dermal absorption rates (Wilkinson & Williams, 2002).

Ethoxyquin as an Antioxidant in Animal Feed

Blaszczyk et al. (2013) researched ethoxyquin, an antioxidant used in animal feed. Although it's not directly related to ethoxyethoxyethanol, it provides insight into the research applications of related ethoxy compounds. The study revealed that while ethoxyquin is safe at certain levels, some harmful effects were observed in animals and occupationally exposed humans, prompting further toxicity evaluations (Blaszczyk, Augustyniak, & Skolimowski, 2013).

Dermal Absorption and Metabolism in Rats

Sabourin et al. (1992) explored the uptake, metabolism, and excretion of glycol ethers, including ethoxyethanol, when applied dermally to rats. This study found that the absorption and metabolism of these compounds were linearly related to the dose applied, with around 20-25% absorption regardless of the ether's alkyl chain length or dose (Sabourin et al., 1992).

Glycol Ether Disposition in Rats

Research by Medinsky et al. (1990) on the disposition of glycol ethers, including ethoxyethanol, in rats administered through drinking water revealed differences in metabolism based on alkyl chain length. The formation of ethylene glycol, a metabolite, suggested an alternate metabolic pathway that doesn't involve the formation of the toxic acid metabolite (Medinsky, Singh, Bechtold, Bond, Sabourin, Birnbaum, & Henderson, 1990).

Safety And Hazards

Ethoxyethoxyethanol is considered hazardous. It can cause serious eye irritation . It is recommended to use personal protective equipment as required and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name

2-(2-ethoxyethoxy)ethanol
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InChI

InChI=1S/C6H14O3/c1-2-8-5-6-9-4-3-7/h7H,2-6H2,1H3
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InChI Key

XXJWXESWEXIICW-UHFFFAOYSA-N
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Canonical SMILES

CCOCCOCCO
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Molecular Formula

C6H14O3, Array
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DSSTOX Substance ID

DTXSID2021941
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Molecular Weight

134.17 g/mol
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Physical Description

Diethylene glycol monoethyl ether appears as a colorless, slightly viscous liquid with a mild pleasant odor. Flash point near 190 °F. Used to make soaps, dyes, and other chemicals., Liquid; Liquid, Other Solid, A clear slightly viscous liquid with a mild pleasant odor; [CAMEO], COLOURLESS HYGROSCOPIC LIQUID., A colorless, slightly viscous liquid with a mildly sweet odor.
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Boiling Point

396 °F at 760 mmHg (NTP, 1992), boiling point equals 396 °F, 196 °C, 196-202 °C, 396 °F
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Flash Point

205 °F (NTP, 1992), Flash point equals 205 °F, 196 °F (91 °C) (CLOSED CUP), 96 °C o.c., 205 °F
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Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Miscible with ether, pyridine, chloroform, Miscible with the common organic solvents., Miscible with ethanol, acetone, benzene; very soluble in ethyl ether, In water, miscible at 25 °C, Solubility in water: very good
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Density

0.99 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9885 g/cu m at 20 °C, Relative density (water = 1): 0.99, 0.99
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Vapor Density

4.62 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.62 (AIR= 1), Relative vapor density (air = 1): 4.6, 4.62
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Vapor Pressure

0.13 mmHg at 77 °F (NTP, 1992), 0.12 [mmHg], Vapor pressure, Pa at 25 °C: 19, 0.13 mmHg
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Product Name

Diethylene Glycol Monoethyl Ether

Color/Form

Colorless liquid

CAS RN

111-90-0
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Record name DIETHYLENE GLYCOL MONOETHYL ETHER
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Melting Point

-108 °F (NTP, 1992), Freezing point = -54.0 °C, -76 °C, -108 °F
Record name DIETHYLENE GLYCOL MONOETHYL ETHER
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Record name DIETHYLENE GLYCOL MONOETHYL ETHER (CARBITOL)
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Synthesis routes and methods I

Procedure details

Polymerization of styrene with the system NaNH2 and triethylene glycol monobutyl ether. Polymerization is allowed to proceed from 8.32 g (8·10-22 mole) of styrene in in 30 cc THF in the presence of 0.98 g (25·10-3 mole) of sodium amide and 1.71 g (8.3·10-3 mole) of triethylene glycol monobutyl ether. The reaction mixture which is obtained prior to the addition of the monomer has a yellow color which is more pronounced than that obtained with diethylene glycol monoethyl ether, contrary to the results which have been obtained with glycol monomethyl ether. At the end of four hours, a polymer is obtained in 50% yield, with Mn=8500.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
NaNH2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.32 g
Type
reactant
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0.98 g
Type
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Reaction Step Three
Quantity
1.71 g
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Approximately 20 to 40 mg of the test material was weighed into pre-tared sterile glass vials and the precise weight was recorded. Vehicle volume was then calculated to give a 50% w/v solution, and the vehicle was added. Two different vehicles were used, as indicated in Examples. DMSO vehicle was prepared from 100% DMSO (EMD Biosciences Cat. #MX1458-6, Lot #42364321). Transcutol vehicle was prepared from 100% transcutol (Gattefosse a.s.a., Cedex, France). Samples were then vortexed vigorously until the dry powder was visually brought into solution. In some cases, samples need to be briefly warmed to 37° C. Stock solution aliquots can be frozen in small aliquots and maintained at approximately −20° C., or used immediately after preparation. Racemic mixtures of equol were prepared for testing at concentrations of 0 (control), 0.3, 1.0, and 5.0%. A positive control was prepared using ascorbic acid at a concentration of 50 μg/ml in DMEM/F-12. After stock solutions were diluted for use they were then discarded.
Quantity
0 (± 1) mol
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reactant
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[Compound]
Name
test material
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30 (± 10) mg
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reactant
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0 (± 1) mol
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Name
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

120 g of ethylene glycol monobutyl ether, 120 g of diethylene glycol monoethyl ether, 180 g of the polyether A1) described in example 2 and 100 g of another polyether A1) (i.e., propoxylated trimethylol-propane having an OH number of 56, a viscosity at 25° C. of 500 mPa -s, a molecular weight of 3005 and a functionality of 3) were weighed into a 6 liter reaction vessel equipped with stirring, cooling and heating devices and heated to 155° C. A mixture of 600 g of butyl acrylate, 125 g of hydroxyethyl acrylate and 700 g of methyl methacrylate was then added over a period of 2 hours, while simultaneously adding 42.8 g of di-tert.-butyl peroxide dissolved in 11 g of ethylene glycol monobutyl ether and 11 g of diethylene glycol monoethyl ether to form copolymer A2). Immediately thereafter, a mixture of 256 g of butyl acrylate, 275 g of methyl methacrylate, 162 g of hydroxyethyl acrylate and 56 g of acrylic acid was added over a period of 1 hour, while simultaneously adding 32.2 g of di-tert.-butyl peroxide dissolved in 7 g of ethylene glycol monobutyl ether and 7 g of diethylene glycol monoethyl ether over a period of 1.5 hours to form copolymer A3). After stirring for a further 2 hours at 150° to 155° C., the temperature was reduced to 100° C. and 84 g of dimethylethanolamine and 2700 g of distilled water were added. The resulting aqueous binder dispersion A) had a solids content of 44.5%, an organic solvent content of 4.9%, an acid number of 22 and an OH number of 97.
[Compound]
Name
copolymer A3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
256 g
Type
reactant
Reaction Step Two
Quantity
275 g
Type
reactant
Reaction Step Two
Quantity
162 g
Type
reactant
Reaction Step Two
Quantity
56 g
Type
reactant
Reaction Step Two
Quantity
32.2 g
Type
reactant
Reaction Step Three
Quantity
7 g
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethoxyethoxyethanol
Reactant of Route 2
Reactant of Route 2
Ethoxyethoxyethanol
Reactant of Route 3
Reactant of Route 3
Ethoxyethoxyethanol
Reactant of Route 4
Reactant of Route 4
Ethoxyethoxyethanol
Reactant of Route 5
Reactant of Route 5
Ethoxyethoxyethanol
Reactant of Route 6
Reactant of Route 6
Ethoxyethoxyethanol

Citations

For This Compound
85
Citations
G Sönmez, I Schwendeman, P Schottland… - …, 2003 - ACS Publications
A series of electrochromic N-substituted poly(3,4-propylenedioxypyrrole)s (PProDOPs) are reported, which exhibit the combined properties of a high (>3 eV) electronic band gap, …
Number of citations: 211 pubs.acs.org
C Weyermann, D Kirsch, CC Vera… - Forensic science …, 2007 - Elsevier
… Quantities of ethoxyethoxyethanol, dipropylene glycol, phenoxyethanol and phenoxyethoxyethanol were studied in ink entries up to 1.5 years old, thus allowing to calculate …
Number of citations: 132 www.sciencedirect.com
N Negishi, S Matsuzawa, K Takeuchi… - Chemistry of …, 2007 - ACS Publications
TiO 2 films on silica-coated glass plates were obtained through dip-coating and subsequent calcination at 753 K; this temperature and the proportions of the dip-coating solution …
Number of citations: 60 pubs.acs.org
C Weyermann, B Spengler - Forensic Science International, 2008 - Elsevier
… Reference substances used were the pure dye BV4 (Basic Violet 4) and the pure solvents E (ethoxyethoxyethanol) and D (dipropylene glycol) purchased from Sigma–Aldrich (Steinheim…
Number of citations: 66 www.sciencedirect.com
YS Joshi, BA Rathod, KS Kanse… - Journal of Molecular …, 2014 - Elsevier
The complex dielectric permittivity spectra of some ethylene glycol ethers ie 2(2-alkoxyethoxy)ethanols in 1,4 dioxane have been carried out in the frequency range of 10 MHz to 30 GHz …
Number of citations: 2 www.sciencedirect.com
C Weyermann, D Kirsch, C Costa-Vera… - Journal of the american …, 2006 - Springer
… in ethanol, TFE, phenoxyethanol, and BIC mix (ethoxyethoxyethanol:dipropylene glycol, 1:2) [… Phenoxyethanol and the BIC mix (ethoxyethoxyethanol:dipropylene glycol, 1:2) are typical …
Number of citations: 127 link.springer.com
RE Dodson, M Nishioka, LJ Standley, LJ Perovich… - researchgate.net
UV filters skin protection; product stability and durability endocrine disruption (Schlumpf et al. 2004) 3, 4-methylbenzylidene camphor (R2) benzophenone (R2) benzophenone-1 (R2) …
Number of citations: 0 www.researchgate.net
P Boul, K Lange, B Conger, M Anderson - … International Conference on …, 2010 - arc.aiaa.org
I. Introduction ethods in water recycling on lunar or planetary surfaces have the advantage that gravity can be used as a resource for liquid and gas phase separation. This report …
Number of citations: 1 arc.aiaa.org
C Weyermann, J Almog, J Bügler, AA Cantu - Forensic science …, 2011 - Elsevier
Several ink dating methods based on solvents analysis using gas chromatography/mass spectrometry (GC/MS) were proposed in the last decades. These methods follow the drying of …
Number of citations: 95 www.sciencedirect.com
C Weyermann, B Schiffer, P Margot - Science & justice, 2008 - Elsevier
… Example of ageing curve for solvent drying: ballpoint solvent ethoxyethoxyethanol was deposited on a piece of paper and loss of weight was measured with a microbalance [16]. The …
Number of citations: 55 www.sciencedirect.com

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